molecular formula C9H15NO3S B2508327 1-(7-Methyl-1,1-dioxo-1,4-thiazepan-4-yl)prop-2-en-1-one CAS No. 2224352-74-1

1-(7-Methyl-1,1-dioxo-1,4-thiazepan-4-yl)prop-2-en-1-one

Cat. No. B2508327
CAS RN: 2224352-74-1
M. Wt: 217.28
InChI Key: LXPLSBGJIWIHDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiazine derivatives, such as the one , can be synthesized through various methods. One such method involves the reaction of 1,2,4-triazole-5-thiones with dimethyl acetylene dicarboxylate using toluene as a solvent under reflux conditions .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazepan ring, which is a seven-membered ring containing one sulfur and one nitrogen atom. The ring is substituted with a methyl group and an oxo group. The compound also contains a prop-2-en-1-one group.


Chemical Reactions Analysis

Thiazine derivatives are known to be biologically active and play an important role in the treatment of various diseases. They have shown promising results as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer agents .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.28. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved literature.

Future Directions

Thiazine derivatives, including this compound, represent an interesting class of heterocyclic medicinal compounds worthy of further exploration . Future research could focus on exploring the potential therapeutic applications of this compound, as well as optimizing its synthesis methods.

properties

IUPAC Name

1-(7-methyl-1,1-dioxo-1,4-thiazepan-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c1-3-9(11)10-5-4-8(2)14(12,13)7-6-10/h3,8H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPLSBGJIWIHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCS1(=O)=O)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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